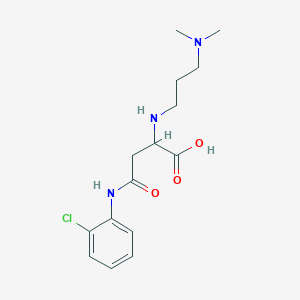
4-((2-Chlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-Chlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its anti-inflammatory and anticancer properties. BAY 11-7082 was first synthesized in 2000 by researchers at Bayer AG, and since then, it has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure
Research has utilized vibrational spectroscopy (both Raman and infrared) alongside DFT calculations to analyze the crystal structure of chloramphenicol derivatives, highlighting the importance of non-conventional hydrogen bonds such as CH⋯O and π-π stacking interactions. This approach aids in understanding the molecular structure and interaction dynamics of similar complex organic compounds (Fernandes et al., 2017).
Molecular Docking and Spectroscopic Studies
Comparative studies have been conducted using molecular docking alongside vibrational, structural, electronic, and optical analyses to investigate the properties of butanoic acid derivatives. These studies reveal the compounds' potential in inhibiting biological targets like the Placenta growth factor (PIGF-1), suggesting their pharmacological importance (Vanasundari et al., 2018).
Nonlinear Optical Materials
Another research avenue involves analyzing the nonlinear optical (NLO) properties of compounds through hyperpolarizability and molecular electrostatic potential (MEP) analysis. Such studies are crucial for identifying new materials with potential applications in photonics and electronics (Raju et al., 2015).
Fluorescent Probes for Metal Ions and Amino Acids
Polythiophene-based conjugated polymers have been synthesized and shown to exhibit high selectivity and sensitivity toward metal ions like Hg2+ and Cu2+ in aqueous solutions, serving as fluorescent probes. Such compounds can be utilized for the label-free detection of amino acids, highlighting their application in sensing technologies (Guo et al., 2014).
Antagonistic and Cytotoxic Properties
The synthesis and characterization of new compounds have demonstrated potent cytotoxic activities against various cancer cell lines. These findings indicate the potential therapeutic applications of such compounds in developing new anticancer drugs (Deady et al., 2003).
properties
IUPAC Name |
4-(2-chloroanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-19(2)9-5-8-17-13(15(21)22)10-14(20)18-12-7-4-3-6-11(12)16/h3-4,6-7,13,17H,5,8-10H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIACBHKBIVYLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(CC(=O)NC1=CC=CC=C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Chlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2885314.png)
![1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2885315.png)
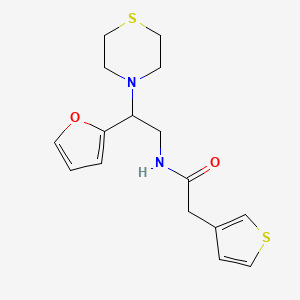

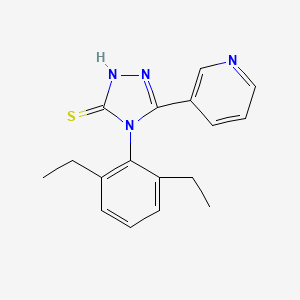
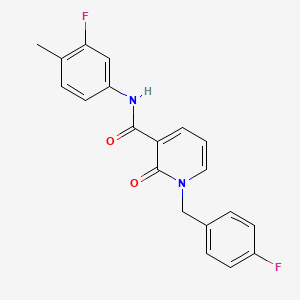
![N-(2,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2885322.png)
![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2885324.png)

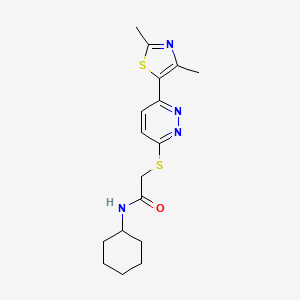
![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B2885332.png)
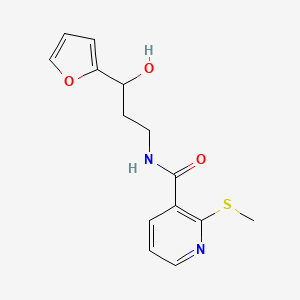
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide](/img/structure/B2885335.png)
![4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2885337.png)